molecular formula C11H12N2O3S B15210489 2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide CAS No. 60084-15-3

2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B15210489
CAS No.: 60084-15-3
M. Wt: 252.29 g/mol
InChI Key: VAZWHDQTAHFSFU-UHFFFAOYSA-N
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Description

2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide is a heterocyclic compound that combines the structural features of both furan and thiazole rings.

Preparation Methods

The synthesis of 2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide typically involves the formation of the furan and thiazole rings followed by their subsequent coupling. One common synthetic route includes the reaction of 2-furoic acid with ethyl bromide to form 2-(ethoxymethyl)furan. This intermediate is then reacted with thioamide under specific conditions to yield the desired thiazole derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles depending on the desired substitution .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

60084-15-3

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

2-[5-(ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H12N2O3S/c1-2-15-5-7-3-4-9(16-7)11-13-8(6-17-11)10(12)14/h3-4,6H,2,5H2,1H3,(H2,12,14)

InChI Key

VAZWHDQTAHFSFU-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=C(O1)C2=NC(=CS2)C(=O)N

Origin of Product

United States

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